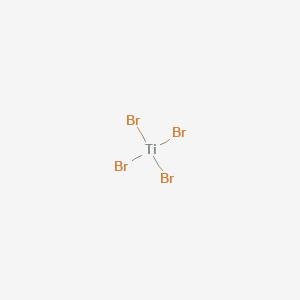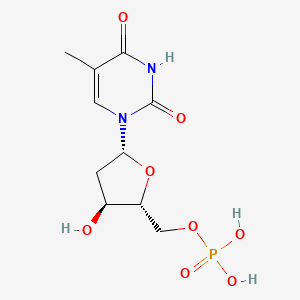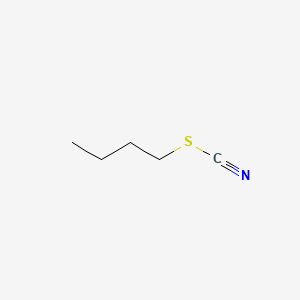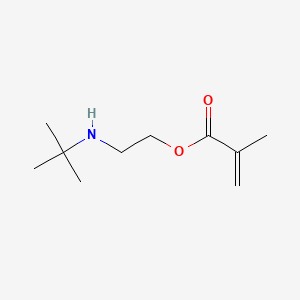
Titanium(IV) bromide
Overview
Description
Titanium(IV) bromide is a chemical compound with the formula TiBr₄. It is a highly volatile transition metal bromide, known for its high Lewis acidity and solubility in nonpolar organic solvents. This compound is typically found as brown, hygroscopic crystals and is diamagnetic due to the d⁰ configuration of the titanium center .
Mechanism of Action
Target of Action
Titanium(IV) bromide, also known as Titanium tetrabromide, is a chemical compound with the formula TiBr4 . It is a Lewis acid and its primary targets are molecules that can donate electron pairs .
Mode of Action
this compound acts as a Lewis acid catalyst in organic synthesis . It forms adducts with molecules that can donate electron pairs, such as tetrahydrofuran and 2-methylpyridine . This interaction results in the formation of new compounds .
Biochemical Pathways
It is known to participate in the synthesis of α-bromomethylene aldols by reacting with arylaldehydes and but-3-yn-2-one via the baylis-hillman reaction . It also forms an efficient catalytic system for the Pinacol reaction when combined with Titanium(II) bromide .
Pharmacokinetics
Its physical properties such as high solubility in nonpolar organic solvents and volatility suggest that it could be rapidly distributed in the body
Result of Action
The result of this compound’s action is the formation of new compounds through its role as a Lewis acid catalyst in organic synthesis . The exact molecular and cellular effects would depend on the specific reactions it catalyzes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to hydrolyze rapidly, potentially dangerously, to release hydrogen bromide . Therefore, it should be handled with care to prevent exposure to moisture. Its high solubility in nonpolar organic solvents suggests that the choice of solvent can also significantly affect its reactivity and efficacy.
Biochemical Analysis
Biochemical Properties
Titanium(IV) bromide can be employed as a Lewis acid catalyst in the synthesis of various biochemical compounds
Molecular Mechanism
It is known to act as a Lewis acid catalyst in organic synthesis . It forms adducts such as TiBr4 (THF)2 and TiBr4 (2-MePy) in reactions
Temporal Effects in Laboratory Settings
This compound is known for its high volatility . It is used for the formation of titanium silicide thin films on silicon substrates
Metabolic Pathways
It is known to participate in the synthesis of various compounds as a Lewis acid catalyst
Preparation Methods
Titanium(IV) bromide can be synthesized through several methods:
From the Elements: Direct combination of titanium and bromine.
Kroll Process: Reaction of titanium dioxide with carbon and bromine.
Reaction with Hydrogen Bromide: Treatment of titanium tetrachloride with hydrogen bromide
Chemical Reactions Analysis
Titanium(IV) bromide undergoes various types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution Reactions: This compound can form adducts with ligands such as tetrahydrofuran (THF) and 2-methylpyridine, resulting in compounds like TiBr₄(THF)₂ and TiBr₄(2-MePy)
Redistribution Reactions: It reacts with titanium tetrachloride to form mixed tetrahalides, TiBr₄₋ₓClₓ (x = 0-4).
Scientific Research Applications
Titanium(IV) bromide has several applications in scientific research:
Comparison with Similar Compounds
Titanium(IV) bromide is often compared with other titanium tetrahalides such as titanium tetrachloride (TiCl₄) and titanium tetraiodide (TiI₄). While all these compounds share high Lewis acidity and solubility in nonpolar solvents, titanium tetrabromide is unique due to its intermediate properties between titanium tetrachloride and titanium tetraiodide. It is more volatile than titanium tetrachloride but less so than titanium tetraiodide .
Similar Compounds
- Titanium tetrachloride (TiCl₄)
- Titanium tetraiodide (TiI₄)
- Titanium trifluoride (TiF₄)
Properties
IUPAC Name |
tetrabromotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Ti/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZYKBZMAMTNKW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiBr4, Br4Ti | |
| Record name | titanium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Titanium tetrabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_tetrabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894990 | |
| Record name | Titanium tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber-yellow or orange highly hygroscopic solid; mp = 28.25 deg C; [Merck Index] Orange solid with an acrid odor; mp = 39 deg C; [Alfa Aesar MSDS] | |
| Record name | Titanium tetrabromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21624 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-68-6 | |
| Record name | Titanium tetrabromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of titanium tetrabromide?
A1: Titanium tetrabromide is represented by the molecular formula TiBr4 and has a molecular weight of 375.5 g/mol.
Q2: What spectroscopic data is available for TiBr4?
A2: [] 81Br nuclear quadrupole resonance (NQR) spectroscopy has been employed to study the structure and bonding in TiBr4. This technique revealed information about bond angles (∠Br–Ti–Br), asymmetry parameters, and the ionic and double-bond characteristics of the Ti–Br bond. [] You can find more information in this research paper:
Q3: How is TiBr4 utilized in organic synthesis?
A3: TiBr4 acts as a Lewis acid catalyst in various organic reactions. It promotes diastereoselective reactions, such as the condensation of arylaldehydes with optically active propiolates. [] Additionally, TiBr4 facilitates the Mukaiyama aldol-Prins cyclization with ketones, efficiently producing substituted tetrahydropyrans, often with high stereoselectivity. []
Q4: What role does TiBr4 play in stereoselective synthesis?
A4: TiBr4 demonstrates efficacy in mediating stereoselective reactions. For instance, it promotes the diastereoselective synthesis of β-amino esters through the reaction of N-tosyl aldimines with ketene bis(trimethylsilyl) acetals. [] It also plays a key role in the diastereoselective pinacol reaction of aldehydes, yielding 1,2-diols with high diastereomeric excess (de). []
Q5: Can you elaborate on the use of TiBr4 in the synthesis of β-D-glucopyranosiduronic acid and its isomers?
A5: Starting from Δ4-uronate monosaccharides, TiBr4 is employed in a multi-step synthesis of β-D-glucopyranosiduronic acid, α-L-idopyranosiduronic acid, and α-L-altropyranosiduronic acid. [, ] The process involves bromination, epoxide formation, and subsequent reduction or rearrangement reactions. [, ]
Q6: What are the applications of TiBr4 in material science?
A6: TiBr4 serves as a precursor for the deposition of titanium-containing materials. It's used in laser chemical vapor deposition (LCVD) to create pure titanium films on substrates like stainless steel. [, ] It is also employed in the atmospheric pressure chemical vapor deposition (APCVD) of titanium nitride (TiN) films. []
Q7: How does laser power influence the deposition of titanium using TiBr4 in LCVD?
A7: [] Increasing laser power leads to a linear increase in peak temperature during LCVD using TiBr4. [] This temperature variation influences the film width and deposition rate of titanium. [] For a deeper understanding, refer to this research:
Q8: What role does pressure play in laser chemical vapor deposition using TiBr4?
A8: [] High pressure environments, up to 3.0 atmospheres, are employed to enhance growth rates during convectively-enhanced laser chemical vapor deposition (LCVD) of titanium from TiBr4. [] This technique enables the fabrication of three-dimensional titanium shapes with controlled deposition rates and material morphologies. []
Q9: How does TiBr4 interact with ligands to form coordination complexes?
A9: TiBr4 readily forms coordination complexes with various ligands, including ethyl cyanoacetate [], thiocyanates, isothiocyanates, and isocyanates []. These complexes often exhibit six-membered ring chelate structures, fulfilling the common coordination number of six for titanium(IV). [, ]
Q10: What types of complexes are formed between TiBr4 and dinitriles?
A10: Depending on the reaction conditions, TiBr4 reacts with dinitriles to form complexes with different stoichiometries: 2TiBr4·L—L, TiBr4·L—L, and TiBr4·2L—L (L—L represents a bidentate dinitrile ligand). [] These variations arise from halogen bridging between titanium atoms and the formation of coordination polymers or chelates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)




![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1581410.png)





